N,N'-Propanediylidenedianiline

Description

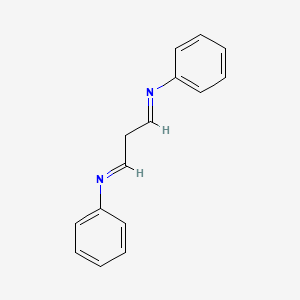

N,N'-Propanediylidenedianiline (systematic name: N,N'-[(1E,2E)-propane-1,3-diylidene]dianiline) is a Schiff base compound characterized by a propanediylidene bridge connecting two aniline moieties. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, polymer science, and catalysis.

Properties

CAS No. |

5652-79-9 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

N,N'-diphenylpropane-1,3-diimine |

InChI |

InChI=1S/C15H14N2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-13H,7H2 |

InChI Key |

FPKDDRIXOSMQPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N,N'-Propanediylidenedianiline:

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

- Structure : Contains a phenylenediamine core with acetyl groups at both nitrogen atoms.

- Molecular Formula : C₁₀H₁₂N₂O₂ .

- Applications : Primarily used in laboratory research (e.g., as a precursor for polymer synthesis or ligand design). Unlike this compound, this compound lacks the conjugated imine linkage, reducing its utility in metal coordination chemistry .

- Key Differences :

- Functional groups: Acetamide vs. imine.

- Reactivity: Acetylated amines are less reactive toward electrophiles compared to Schiff bases.

N,N'-Dibenzylethylenediamine (Component of Benzathine Benzylpenicillin, CAS 1538-09-6)

- Structure : Ethylenediamine backbone with benzyl groups on both nitrogen atoms.

- Applications : Widely used in pharmaceuticals as a counterion for penicillin to prolong drug release .

- Comparison :

- Steric Effects : The benzyl groups introduce significant steric hindrance, limiting its use in catalysis compared to the planar, conjugated Schiff base structure of this compound.

- Solubility : Hydrophobic benzyl groups reduce water solubility, whereas Schiff bases may exhibit tunable solubility based on substituents.

N-Cinnamylideneaniline (CAS 953-21-9)

- Structure : Aniline conjugated to a cinnamylidene group via an imine bond.

- Molecular Formula : C₁₅H₁₃N .

- Applications : Studied for photochromic properties and organic electronics.

- Key Contrasts :

- Conjugation : The cinnamylidene group extends π-conjugation, enhancing optical properties compared to the propane-bridged analog.

- Thermal Stability : The rigid cinnamylidene structure may offer higher thermal stability than aliphatic propanediylidene bridges.

Comparative Data Table

Research Findings and Limitations

- Coordination Chemistry : Schiff bases like this compound are superior to acetylated amines (e.g., N,N'-Diacetyl-1,4-phenylenediamine) in forming stable metal complexes due to their electron-rich imine bonds .

- Pharmaceutical Utility : N,N'-Dibenzylethylenediamine’s role in drug formulation highlights the importance of nitrogen steric effects, a property less explored in propane-bridged analogs .

- Synthetic Challenges : Propanediylidene-linked compounds may face synthetic hurdles (e.g., isomerism) compared to cinnamylidene derivatives, which benefit from straightforward condensation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.